molecular formula C18H19ClN2O4S2 B2908699 2-(3-((4-Chlorophenyl)sulfonyl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 771506-62-8

2-(3-((4-Chlorophenyl)sulfonyl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No.: B2908699
CAS No.: 771506-62-8
M. Wt: 426.93
InChI Key: KIQFOJSJWCSREA-UHFFFAOYSA-N
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Description

This compound belongs to the tetrahydrobenzo[b]thiophene-3-carboxamide class, characterized by a bicyclic thiophene core fused with a cyclohexene ring. Its primary applications are hypothesized to involve acetylcholinesterase (AChE) inhibition or anti-inflammatory activity, though explicit biological data for this specific derivative are absent in the evidence.

Properties

IUPAC Name

2-[3-(4-chlorophenyl)sulfonylpropanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O4S2/c19-11-5-7-12(8-6-11)27(24,25)10-9-15(22)21-18-16(17(20)23)13-3-1-2-4-14(13)26-18/h5-8H,1-4,9-10H2,(H2,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIQFOJSJWCSREA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)Cl)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-((4-Chlorophenyl)sulfonyl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide typically involves multiple steps:

    Formation of the Tetrahydrobenzo[b]thiophene Core: This can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.

    Attachment of the Chlorophenyl Group: This step may involve a nucleophilic aromatic substitution reaction where a chlorophenyl group is introduced.

    Amidation Reaction: The final step involves the formation of the amide bond, typically through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester, under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes. Catalysts and solvents would be chosen to ensure the reactions proceed efficiently and safely.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group or the amide bond, leading to the formation of thiols or amines, respectively.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, the compound may exhibit interesting pharmacological properties due to its structural features. It could be investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine

In medicinal chemistry, 2-(3-((4-Chlorophenyl)sulfonyl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide could be explored for its potential therapeutic effects. Its ability to interact with biological targets makes it a candidate for drug development, particularly in areas such as anti-inflammatory or anticancer research.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds. Its stability and reactivity profile make it suitable for various applications in chemical manufacturing.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with proteins or enzymes through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The sulfonyl and amide groups can form strong interactions with amino acid residues in the active sites of enzymes, potentially inhibiting their activity.

Comparison with Similar Compounds

Critical Analysis of Key Differences

Activity vs. Structure :

  • Piperazine-containing derivatives (e.g., IIId) show superior AChE inhibition due to their ability to interact with both catalytic and peripheral sites of the enzyme.
  • Sulfonyl groups (target compound) may enhance metabolic stability but could reduce blood-brain barrier penetration compared to smaller substituents like methoxy.

Physicochemical Properties :

  • The target compound’s sulfonyl group increases molecular polarity, likely improving aqueous solubility over esters (e.g., IIIe) or nitro-substituted analogues.
  • Melting points correlate with crystallinity: IIId (234–236°C) vs. IIIe (80–82°C), reflecting the impact of rigid vs. flexible side chains.

The Gewald protocol (used for IIId) is versatile but requires careful optimization to avoid byproducts.

Biological Activity

The compound 2-(3-((4-Chlorophenyl)sulfonyl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a sulfonamide derivative that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C21H23ClN2O6S2
  • Molecular Weight : 499.0 g/mol

The compound exhibits its biological activity primarily through the modulation of various biochemical pathways. It is believed to interact with specific receptors and enzymes involved in cellular signaling processes:

  • Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit carbonic anhydrase and other enzymes, which can affect metabolic processes.
  • Receptor Modulation : Studies suggest that similar compounds can act as allosteric enhancers at adenosine A(1) receptors, which play a role in various physiological responses including neurotransmission and cardioprotection .

Anticonvulsant Activity

Research indicates that derivatives related to this compound exhibit significant anticonvulsant properties. For instance, a study reported the efficacy of related tetrahydrobenzo[b]thiophene derivatives in reducing seizure activity in animal models with effective doses (ED50) ranging from 4.40 to 9.33 mg/kg .

CNS Depressant Effects

Similar compounds have shown comparable effects to diazepam in terms of CNS depressant and muscle relaxant activities. This suggests potential applications in treating anxiety disorders or muscle spasms .

Study on Anticonvulsant Effects

In a controlled experiment involving Swiss albino mice, various derivatives were tested for their anticonvulsant effects using the pentylenetetrazole-induced seizure model. The results indicated that certain derivatives significantly reduced seizure frequency and duration compared to control groups .

Pharmacological Characterization

A pharmacological characterization study highlighted the interaction of related compounds with adenosine receptors, demonstrating their potential as therapeutic agents for conditions like epilepsy and anxiety . The study utilized binding assays to confirm the specificity of these interactions.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticonvulsantED50 values between 4.40 - 9.33 mg/kg
CNS DepressantComparable effects to diazepam
Receptor ModulationAllosteric enhancement at A(1) receptors

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